

Everolimus-d4: A Technical Guide to Stability and Storage

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Compound of Interest		
Compound Name:	Everolimus-d4	
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This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for **Everolimus-d4**. The document includes a summary of storage recommendations, detailed experimental protocols for stability assessment, and a discussion of the degradation pathways of Everolimus.

Everolimus-d4: Overview and Storage Recommendations

Everolimus-d4 is the deuterated form of Everolimus, a derivative of rapamycin. It is commonly used as an internal standard in the quantification of Everolimus by mass spectrometry-based assays.[1] The stability of **Everolimus-d4** is a critical factor for ensuring the accuracy and reliability of experimental results.

The following tables summarize the recommended storage and handling conditions for **Everolimus-d4** based on information from various suppliers.

Table 1: Recommended Storage Conditions for Solid Everolimus-d4



Parameter	Recommendation	Source
Storage Temperature	-20°C or 4°C	MedChemExpress, Cambridge Isotope Laboratories, Inc.[2][3]
Long-Term Stability	≥ 4 years at 4°C	Cayman Chemical[4]
3 years at -20°C	MedChemExpress[2]	
Protection	Protect from light, air, and moisture.	Cambridge Isotope Laboratories, Inc.[3]

Table 2: Recommended Storage Conditions for Everolimus-d4 in Solvent

Parameter	Recommendation	Source
Storage Temperature	-80°C or -20°C	MedChemExpress[2]
Stability	6 months at -80°C	MedChemExpress[2]
1 month at -20°C	MedChemExpress[2]	

Note: It is crucial to refer to the product-specific information sheet provided by the supplier for the most accurate and up-to-date storage recommendations.

Experimental Protocols for Stability Assessment

To ensure the integrity of **Everolimus-d4**, particularly when used as a quantitative standard, it is essential to employ validated stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following sections detail a typical experimental protocol for a stability-indicating HPLC method for Everolimus, which is directly applicable to **Everolimus-d4**.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method should be able to separate the intact API from its degradation products.



Table 3: Example of a Validated HPLC Method for Everolimus Stability Testing

Parameter	Condition
HPLC System	Waters HPLC-2695 with PDA detector
Column	Hypersil BDS C18 (100×4.6 mm, 5 μm)
Mobile Phase	Acetate buffer:Acetonitrile (50:50 v/v), pH 6.5 adjusted with orthophosphoric acid
Flow Rate	1.0 mL/min
Detection Wavelength	280 nm
Injection Volume	10 μL
Column Temperature	Ambient
Retention Time (Everolimus)	Approximately 3.110 min

Source: Adapted from a validated stability-indicating HPLC method for Everolimus.[5]

Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the sample under various stress conditions. These studies help to identify potential degradation products and establish the degradation pathways of the drug substance. The results of these studies are crucial for the development and validation of stability-indicating methods.

Table 4: Protocol for Forced Degradation of Everolimus



Stress Condition	Protocol
Acidic Hydrolysis	To 1 mL of Everolimus stock solution, add 1 mL of 2 N HCl. Heat at 60°C for 30 minutes, then neutralize with 2 N NaOH.
Alkaline Hydrolysis	To 1 mL of Everolimus stock solution, add 1 mL of 2 N NaOH. Heat at 60°C for 30 minutes, then neutralize with 2 N HCl.
Oxidative Degradation	To 1 mL of Everolimus stock solution, add 1 mL of 20% H ₂ O ₂ . Heat at 60°C for 30 minutes.
Thermal Degradation	Expose solid Everolimus to 60°C for 6 hours.
Photolytic Degradation	Expose solid Everolimus to UV light.
Neutral Hydrolysis	Reflux 1 mL of Everolimus stock solution at 60°C for 6 hours.

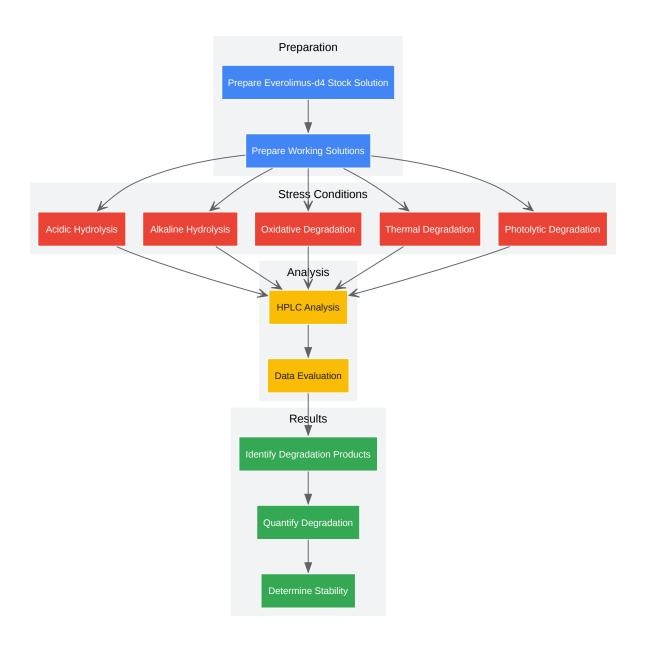
Source: Adapted from published forced degradation studies on Everolimus.[5][6]

Summary of Everolimus Degradation Behavior:

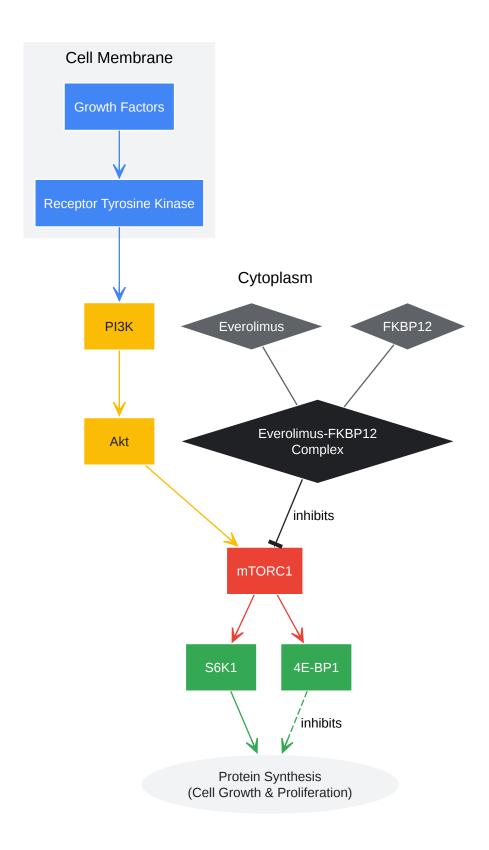
Forced degradation studies on Everolimus have shown that the molecule is most susceptible to degradation under acidic and oxidative conditions.[5] Under acidic conditions (2N HCl at 60°C for 30 minutes), approximately 7.02% degradation was observed, with the formation of one major degradation product.[6] In the presence of a strong oxidizing agent (20% H₂O₂ at 60°C for 30 minutes), around 10.09% of the drug degraded, leading to two main degradation products.[5] The drug was found to be relatively stable under alkaline, neutral, thermal, and photolytic stress conditions, with less than 1% degradation observed in these conditions.[6]

The following diagram illustrates a general workflow for conducting a stability study of **Everolimus-d4**.









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